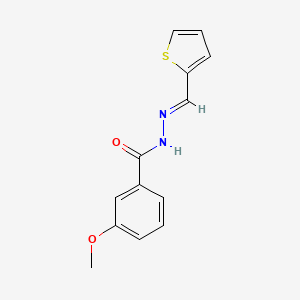

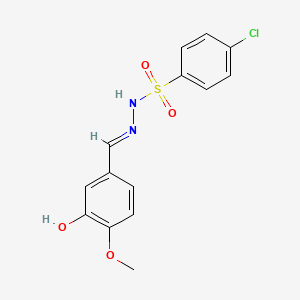

![molecular formula C21H21N3O4 B5510628 N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5510628.png)

N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide involves condensation reactions, typically starting from specific precursors. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a structurally related compound, was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic techniques such as LCMS, NMR, IR, and CHN elemental analysis, along with single-crystal XRD data. For instance, the related compound mentioned previously crystallized in the monoclinic crystal system and exhibited specific unit cell parameters, highlighting the importance of X-ray diffraction studies in understanding the three-dimensional arrangement of molecules (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs often include nucleophilic substitutions and radical reactions. For example, tert-butyl phenylazocarboxylates, compounds with a similar tert-butyl group, undergo nucleophilic substitutions and radical reactions, highlighting the versatility of these compounds in synthetic organic chemistry (Jasch et al., 2012).

Scientific Research Applications

Synthetic Organic Chemistry and Drug Design Compounds featuring tert-butyl, oxadiazole, and benzodioxole moieties, similar to N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide, are valuable in synthetic organic chemistry and drug design. For instance, tert-Butyl phenylazocarboxylates have been highlighted for their versatility as building blocks in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions for creating structurally diverse molecules (Jasch et al., 2012). This versatility is critical for developing new pharmacophores and optimizing drug properties.

Insecticidal Activity Certain benzoheterocyclic analogues, incorporating elements such as benzodioxole and oxadiazole, similar to the core structure of the queried compound, have shown significant insecticidal activities. For example, analogues designed with benzodioxole or oxadiazole moieties have been tested against common pests, demonstrating potent insecticidal properties (Sawada et al., 2003). This suggests potential for research into environmentally friendly pest control agents.

Anticancer Research Compounds with structural features similar to this compound have been evaluated for their anticancer activities. For instance, derivatives of oxadiazole have been synthesized and tested against various cancer cell lines, showing moderate to excellent anticancer activity, indicating their potential in cancer research and therapy development (Ravinaik et al., 2021).

Material Science Applications In the realm of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and electrochromic materials, compounds featuring oxadiazole and carbazole groups have been explored for their unique optical and electronic properties. Such compounds have been utilized as host materials for triplet emitters in OLEDs, contributing to the development of devices with high efficiency and specific color emissions (Guan et al., 2006).

Antimicrobial and Antifungal Research Research has also been conducted on the antimicrobial and antifungal activities of compounds containing oxadiazole derivatives, indicating their potential as templates for developing new antimicrobial agents. This includes studies where such compounds exhibited significant activity against various bacterial and fungal strains, underscoring their potential in addressing antibiotic resistance (Desai et al., 2016).

properties

IUPAC Name |

N-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-21(2,3)24(20(25)15-9-10-16-17(11-15)27-13-26-16)12-18-22-19(23-28-18)14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEPCFJZAIRWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

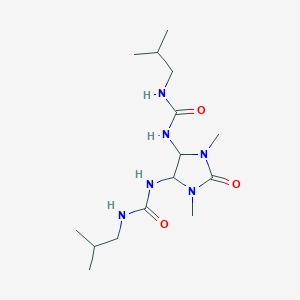

![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)

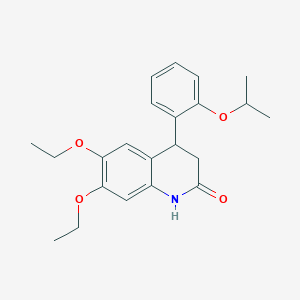

![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)

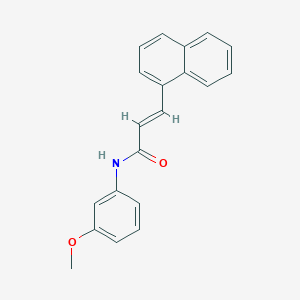

![(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol](/img/structure/B5510611.png)

![7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5510617.png)

![2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510619.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide](/img/structure/B5510623.png)